![molecular formula C23H23N3OS B4955650 3-[(4-butoxyphenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4955650.png)
3-[(4-butoxyphenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-butoxyphenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and biotechnology. This compound belongs to the family of acrylonitrile derivatives and has a complex molecular structure that makes it a valuable tool for researchers.
Mécanisme D'action
The exact mechanism of action of 3-[(4-butoxyphenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile is not fully understood. However, it is believed that this compound exerts its effects by interfering with various cellular processes, including DNA replication and protein synthesis. Additionally, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 3-[(4-butoxyphenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile can have significant biochemical and physiological effects on cells and tissues. For example, this compound has been found to inhibit the growth and proliferation of cancer cells, while having minimal effects on healthy cells. Additionally, this compound has been shown to modulate the activity of certain enzymes and signaling pathways, which can have downstream effects on cellular function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 3-[(4-butoxyphenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile in lab experiments is its potency and selectivity. This compound has been found to exhibit potent activity against cancer cells, while having minimal effects on healthy cells. Additionally, this compound has a complex molecular structure, which makes it a valuable tool for researchers in various fields. However, one limitation of using this compound is its complex synthesis process, which can be time-consuming and require specialized equipment.
Orientations Futures
There are several potential future directions for research involving 3-[(4-butoxyphenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile. One area of interest is in the development of new anticancer therapies based on this compound. Additionally, this compound has potential applications in the development of new materials with enhanced properties, such as increased durability and strength. Further research is needed to fully understand the mechanisms of action of this compound and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of 3-[(4-butoxyphenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile involves a multi-step process that requires the use of specialized equipment and reagents. One of the most common methods of synthesizing this compound is through the reaction of 4-butoxyaniline and 4-methyl-2-thiazolyl isothiocyanate in the presence of a base such as triethylamine. The reaction mixture is then subjected to further purification steps to obtain the final product.
Applications De Recherche Scientifique
The unique molecular structure of 3-[(4-butoxyphenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile makes it a valuable tool for researchers in various fields. One of the most significant applications of this compound is in medicinal chemistry, where it has been found to exhibit potent activity against certain types of cancer cells. Additionally, this compound has been used in the development of new materials with enhanced properties, such as increased durability and strength.
Propriétés
IUPAC Name |
(E)-3-(4-butoxyanilino)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3OS/c1-3-4-13-27-21-11-9-20(10-12-21)25-15-19(14-24)23-26-22(16-28-23)18-7-5-17(2)6-8-18/h5-12,15-16,25H,3-4,13H2,1-2H3/b19-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQUAEWPSRLFYCC-XDJHFCHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

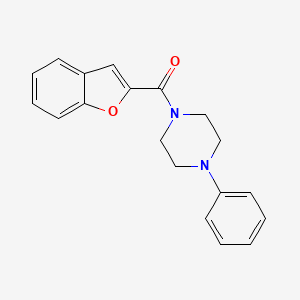
![N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}methanesulfonamide](/img/structure/B4955572.png)
![5'-acetyl-2'-{[2-(3,4-dimethylphenyl)-2-oxoethyl]thio}-6'-methyl-1',4'-dihydro-3,4'-bipyridine-3'-carbonitrile](/img/structure/B4955573.png)
![N-(4-phenoxyphenyl)-4-[4-(1-piperidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4955575.png)
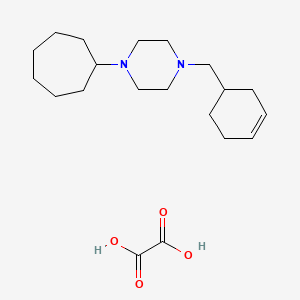
![{2-bromo-6-methoxy-4-[(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B4955585.png)
![2-(4-chlorophenoxy)-N'-{1-[(4-methyl-1-piperazinyl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide](/img/structure/B4955588.png)

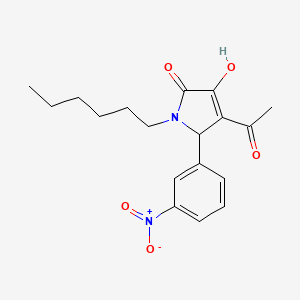
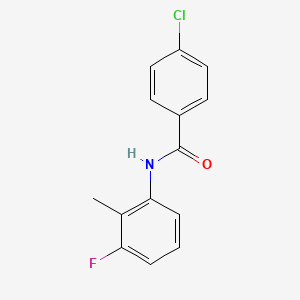

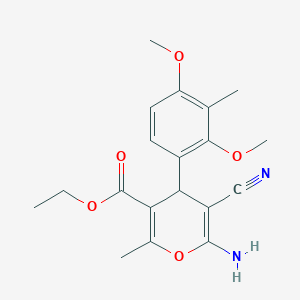
![N,N-diethyl-2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B4955653.png)
![N-{[3-(4-methylphenyl)-1-adamantyl]methyl}propanamide](/img/structure/B4955654.png)